DPPC-d9
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Overview
Description
DPPC-d9, also known as deuterated dipalmitoylphosphatidylcholine, is a phospholipid compound where the hydrogen atoms are replaced with deuterium. This compound is a zwitterionic phosphoglyceride and is commonly used in the preparation of liposomal monolayers. This compound is particularly valuable in scientific research due to its stability and unique isotopic labeling, which makes it useful for various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPPC-d9 involves the deuteration of dipalmitoylphosphatidylcholine. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the phosphatidylcholine molecule. The synthetic route often involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium into the phosphatidylcholine molecule. The production methods are optimized to achieve high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
DPPC-d9 can undergo various chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of oxidized phospholipids, which are important in studying oxidative stress and related biological processes.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions can produce oxidized phospholipids, while reduction reactions can yield reduced forms of the compound. Substitution reactions can result in modified phospholipids with different functional groups .
Scientific Research Applications
DPPC-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for quantitative analysis in lipidomics studies.
Biology: Employed in the study of cell membrane dynamics and interactions due to its structural similarity to natural phospholipids.
Medicine: Utilized in the development of liposomal drug delivery systems, where it serves as a component of liposomal formulations for targeted drug delivery.
Industry: Applied in the formulation of cosmetic and pharmaceutical products, where its stability and biocompatibility are advantageous
Mechanism of Action
The mechanism of action of DPPC-d9 involves its incorporation into lipid bilayers, where it mimics the behavior of natural phospholipids. The deuterium labeling allows for precise tracking and analysis of its interactions within biological systems. This compound can serve as a delivery vehicle for inducing immune responses against specific antigens, making it useful in immunological studies .
Comparison with Similar Compounds
Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): The non-deuterated form of DPPC-d9, commonly used in similar applications but without the isotopic labeling.
Dioleoylphosphatidylcholine (DOPC): Another phospholipid with unsaturated fatty acid chains, used in studies of membrane fluidity and dynamics.
Distearoylphosphatidylcholine (DSPC): A phospholipid with longer saturated fatty acid chains, used in the formulation of stable liposomal systems
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise quantification and tracking in lipidomics studies, making it a valuable tool for researchers. Additionally, the stability and biocompatibility of this compound make it suitable for a wide range of scientific and industrial applications .
Properties
Molecular Formula |
C40H80NO8P |
---|---|
Molecular Weight |
743.1 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2 |
InChI Key |
KILNVBDSWZSGLL-WLMBCDKQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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